molecular formula C13H17F3N2O B1322668 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline CAS No. 325457-64-5

4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline

Katalognummer B1322668
CAS-Nummer: 325457-64-5
Molekulargewicht: 274.28 g/mol
InChI-Schlüssel: FYCJYWMLKZJUNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline” is a chemical compound with the empirical formula C13H17F3N2O. It has a molecular weight of 274.28200 . This compound is a part of a collection of unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), an aniline group (a phenyl group attached to an amino group), and a 1-methylpiperidin-4-yl group. The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 206.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Wissenschaftliche Forschungsanwendungen

Building Blocks in Chemical Synthesis

This compound is used as a building block in chemical synthesis . It is a heterocyclic compound that can be used to construct more complex molecules. This makes it valuable in the field of synthetic chemistry, where it can be used to create a wide variety of chemical structures for further study and potential applications .

5-HT6 Receptor Antagonists

The compound has been used in the synthesis of a novel series of [3-[(1-Methylpiperidin-4-yl)methyl] arylsulfonyl]-1H-indole derivatives, which are potent and selective 5-HT6 receptor (5-HT6R) antagonists . These antagonists have shown potential in improving cognitive function in numerous animal models, making them of interest for the treatment of cognitive decline associated with neurological disorders such as Alzheimer’s disease and Schizophrenia .

Anticancer Activity

The compound has been associated with significant antiproliferative activities against certain cancer cell lines . Specifically, compounds with the 1-methylpiperidin-4-yl group, such as “4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline”, have shown higher antiproliferative activities than those without this group . This suggests potential applications in the development of new anticancer drugs .

Pharmacokinetic Profile

The lead compound from the series of 5-HT6R antagonists, which includes “4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline”, has demonstrated a good pharmacokinetic profile . This means that the compound has favorable properties in terms of absorption, distribution, metabolism, and excretion, which are critical factors in the development of effective and safe drugs .

Selectivity and Safety

The lead compound from the series of 5-HT6R antagonists has shown excellent selectivity and no Cytochrome P450 liabilities . This suggests that the compound is selective for its target (5-HT6R) and is unlikely to interact with Cytochrome P450 enzymes, which are involved in drug metabolism and can cause drug-drug interactions . This is an important consideration in drug development, as it can influence the safety and efficacy of a potential drug .

Potential for Further Research

Given its various applications and properties, “4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline” is a compound of interest for further research. It could be used to synthesize new compounds with potential therapeutic applications, or its properties could be studied in more detail to better understand its mechanisms of action and potential effects on biological systems .

Safety and Hazards

The compound is classified as a combustible solid. It’s recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name

4-(1-methylpiperidin-4-yl)oxy-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-18-6-4-10(5-7-18)19-12-3-2-9(17)8-11(12)13(14,15)16/h2-3,8,10H,4-7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCJYWMLKZJUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623317
Record name 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

325457-64-5
Record name 4-[(1-Methyl-4-piperidinyl)oxy]-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325457-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

t-Butyl 4-(1-methylpiperidine-4-yloxy)-3-(trifluoromethyl)phenylcarbamate (82 mg, 0.299 mmol) was dissolved in methylene chloride (1 mL), and TFA (1 mL) was added thereto. The reaction mixture was stirred at room temperature for 2 hours and then concentrated. The reaction mixture was diluted with ethylene chloride and washed with sat. NaHCO3 solution. The organic layer was dried with Na2SO4, filtered and concentrated to obtain the title compound (63 mg, 77%) without further purification.
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

4-(N-methylpiperidin-4-yl)oxy-3-trifluoromethyl-1-nitrobenzene was dissolved in methanol in the presence of Pd/C. The solution was hydrogenated at 50 psi for 1 hour until hydrogen intake was completed. The catalyst was filtered off and the filtrate was concentrated to afford 4-(N-methylpiperidin-4-yl)oxy-3-trifluoromethylbenzenamine, >95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.